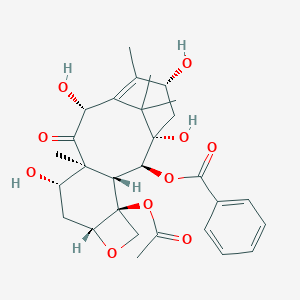

13-epi-10-Deacetyl Baccatin III

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-LHDQCKIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415718 | |

| Record name | 13-epi-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172018-16-5 | |

| Record name | 13-epi-10-DAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for Taxane Precursors and Analogues

Plant-Based Sourcing of 10-Deacetylbaccatin III and Related Taxanes

The primary sources of 10-deacetylbaccatin III and its related taxanes are various species of the yew tree (genus Taxus). These evergreen conifers have been the focus of extensive research due to their unique phytochemical profile.

The European yew, Taxus baccata, and the Chinese yew, Taxus chinensis, are prominent botanical sources for the extraction of taxane (B156437) precursors. taylorfrancis.comgoogle.com The bark of the Pacific yew (Taxus brevifolia) was the original source of the anticancer drug paclitaxel (B517696), but the slow growth of the tree and the low yield of the compound prompted the exploration of alternative, more sustainable sources. researchgate.net The needles and twigs of Taxus baccata were found to contain significant quantities of 10-deacetylbaccatin III, a more readily available precursor for the semi-synthesis of paclitaxel and other taxanes like docetaxel. researchgate.netclaremont.eduwikipedia.org This discovery shifted the harvesting focus to the renewable biomass of the needles, which can be collected without causing long-term damage to the trees. wjpmr.com

Taxus chinensis has also emerged as a valuable source, with studies indicating its capacity for producing substantial levels of taxanes. google.comtandfonline.com Research has shown that cell cultures of Taxus chinensis can yield high concentrations of taxol and related taxanes. google.com Furthermore, endophytic fungi isolated from Taxus species, such as Trichoderma sp. from Taxus wallichiana, have been identified as potential alternative sources for producing 10-deacetylbaccatin III. nih.gov

The following table provides an overview of various Taxus species and the taxanes they are known to contain.

| Taxus Species | Key Taxanes Found | References |

| Taxus baccata (European Yew) | 10-deacetylbaccatin III, Baccatin (B15129273) III, Paclitaxel | taylorfrancis.comclaremont.edunih.gov |

| Taxus chinensis (Chinese Yew) | 10-deacetylbaccatin III, Paclitaxel, Baccatin III | google.comtandfonline.com |

| Taxus brevifolia (Pacific Yew) | Paclitaxel, 10-deacetylbaccatin III | researchgate.net |

| Taxus cuspidata (Japanese Yew) | 10-deacetylbaccatin III, Paclitaxel, Baccatin III | nih.govacs.org |

| Taxus wallichiana (Himalayan Yew) | 10-deacetylbaccatin III, Paclitaxel | nih.govnih.govnih.gov |

| Taxus × media (Hybrid Yew) | Paclitaxel, 10-deacetylbaccatin III, Baccatin III | nih.govresearchgate.net |

| Taxus yunnanensis | Paclitaxel, 10-deacetylbaccatin III, Baccatin III | nih.govresearchgate.net |

| Taxus mairei | Paclitaxel, 10-deacetylbaccatin III | nih.govnih.gov |

| Taxus canadensis | 9-dihydro-13-acetylbaccatin III, 10-deacetylbaccatin III | wsu.eduresearchgate.net |

| Taxus sumatrana | 10-deacetylbaccatin III | nih.gov |

The concentration of taxanes, including 10-deacetylbaccatin III, within Taxus species exhibits significant variation due to a combination of genetic and environmental factors. biorxiv.org Geographic origin plays a pivotal role, with studies showing that the same species grown in different locations can have markedly different taxane profiles. nih.gov For instance, variations in temperature and light exposure have been found to alter the concentration of baccatin III, a precursor to paclitaxel, by as much as 25%. nih.gov

Phenotypic variations, such as the age of the tree and the specific part of the plant being analyzed (e.g., needles, twigs, bark), also contribute to the differing taxane content. biorxiv.org The content of paclitaxel and 10-deacetylbaccatin III in Taxus yunnanensis has been observed to differ from that of other Taxus species. researchgate.net Furthermore, seasonal variations can impact the levels of taxoids in the shoots of Taxus baccata. mdpi.com These variations underscore the importance of careful selection of plant material and harvesting time to maximize the yield of desired taxane precursors.

| Factor | Observed Variation | References |

| Geographic Location | Significant differences in taxane content among Taxus species from different geographical origins. | nih.govmdpi.com |

| Species/Cultivar | Interspecies and even intraspecies (cultivar) differences in the concentration of paclitaxel, 10-deacetylbaccatin III, and other taxanes. nih.govbiorxiv.org | nih.govbiorxiv.org |

| Plant Part | Needles, twigs, and bark contain varying amounts of taxanes. Needles are a renewable source of 10-deacetylbaccatin III. wjpmr.commdpi.com | wjpmr.commdpi.com |

| Season | Seasonal fluctuations in the content of taxoids have been reported. | mdpi.com |

| Tree Age/Gender | The age of the foliage and the gender of the tree can influence taxane concentration. biorxiv.orgmdpi.com | biorxiv.orgmdpi.com |

Advanced Extraction Techniques for Taxane Diterpenoids

The efficient extraction of taxane diterpenoids from the complex matrix of Taxus biomass is a critical step in the production of semi-synthetic anti-cancer drugs. Various techniques, ranging from conventional solvent-based methods to more advanced technologies, have been developed and optimized for this purpose.

Traditional solvent extraction remains a widely used method for obtaining taxanes from yew trees. The choice of solvent is crucial for maximizing the extraction yield. Methanol (B129727) and ethanol (B145695) are commonly employed, often in aqueous mixtures. acs.orggoogle.com For example, a mixture of methanol and water (90:10) has been shown to be effective. acs.org The use of a higher percentage of water (20% to 50%) in the extraction solvent can help to retain waxes and other lipophilic compounds in the plant tissue, leading to a cleaner initial extract. google.com Other solvent systems, such as methanol-dichloromethane and menthol-isopropanol mixtures, have also been investigated to improve extraction efficiency. acs.orgnih.gov

Optimization of extraction parameters, including solvent-to-solid ratio, extraction time, and temperature, is essential for achieving high yields. nih.gov Reflux extraction, which maintains the solvent at its boiling point, can enhance the extraction of certain compounds. nih.gov

To overcome the limitations of conventional solvent extraction, such as long extraction times and large solvent consumption, more advanced techniques have been developed. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to maintain the solvent in a liquid state, which enhances its extraction efficiency. acs.orgnih.gov Studies have shown that PLE can yield higher amounts of paclitaxel, baccatin III, and 10-deacetylbaccatin III compared to ordinary solvent extraction at room temperature. acs.org The optimal conditions for PLE, including the type of solvent, temperature, and pressure, have been the subject of considerable research. acs.orgresearchgate.net For instance, increasing the extraction temperature in PLE can lead to higher extraction efficiencies up to a certain threshold, beyond which degradation of the thermolabile taxanes may occur. researchgate.netmdpi.com

Supercritical Fluid Extraction (SFE) is another green and efficient technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wjpmr.com Supercritical CO2 is non-toxic, and its solvating power can be tuned by modifying the temperature and pressure. researchgate.net The addition of a co-solvent, or modifier, such as ethanol, is often necessary to enhance the extraction of polar compounds like taxanes. researchgate.netresearchgate.net SFE has been shown to be more selective than conventional liquid extraction and can significantly reduce the extraction time. researchgate.net

| Extraction Technique | Description | Advantages | References |

| Solvent-Based Extraction | Utilizes organic solvents like methanol, ethanol, or solvent mixtures to dissolve and extract taxanes from plant material. | Relatively simple and widely applicable. | acs.orggoogle.comnih.gov |

| Pressurized Liquid Extraction (PLE/ASE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency and speed. nih.gov | Faster extraction, reduced solvent consumption, and higher yields compared to conventional methods. acs.orgnih.gov | acs.orgresearchgate.netnih.govresearchgate.net |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, often with a co-solvent, to extract taxanes. wjpmr.com | Environmentally friendly, highly selective, and can produce high-purity extracts. researchgate.netresearchgate.net | wjpmr.comresearchgate.netresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration and mass transfer. mdpi.com | Increased extraction efficiency and reduced processing time. mdpi.comnih.gov | mdpi.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating the extraction process. | Rapid extraction with reduced solvent usage. | researchgate.net |

Chromatographic and Crystallization Methods for Purification

Following extraction, the crude extract contains a complex mixture of taxanes and other plant metabolites. Therefore, a multi-step purification process is required to isolate 10-deacetylbaccatin III and its analogues in high purity.

Chromatographic techniques are central to the purification of taxanes. Column chromatography using silica (B1680970) gel as the stationary phase is a common initial step to separate the taxanes from other compounds. google.comjmb.or.kr The separation is achieved by eluting the column with a gradient of solvents, such as a mixture of petroleum ether and acetone. jmb.or.kr High-Performance Liquid Chromatography (HPLC) is then employed for the fine purification and quantification of the isolated compounds. tandfonline.comnih.gov Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water, is frequently used for the separation of different taxanes. google.commdpi.com

Crystallization is another crucial step for obtaining highly pure 10-deacetylbaccatin III. google.com After chromatographic separation, the fractions containing the desired compound are concentrated, and the compound is crystallized from a suitable solvent or a mixture of solvents. google.comgoogle.com For instance, 10-deacetylbaccatin III can be crystallized from acetonitrile. google.com Anti-solvent recrystallization is a technique where a solvent in which the compound is soluble is mixed with an "anti-solvent" in which it is insoluble, causing the compound to precipitate out in a crystalline form. nih.govmdpi.com This method has been shown to be effective for purifying taxanes, with methanol as the solvent and water as the anti-solvent being a promising combination. nih.govmdpi.com

The purity of the final product is typically confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of 13-epi-10-Deacetyl Baccatin III and other taxanes. nih.gov The structural similarity of these compounds necessitates highly efficient chromatographic methods to achieve baseline separation.

Researchers have developed various HPLC protocols, often employing reverse-phase columns, such as C18, to effectively separate these moderately polar compounds. nih.govresearchgate.netresearchgate.net A common approach involves using a gradient elution system with a mobile phase consisting of methanol and water or acetonitrile and water. researchgate.netscispace.com For instance, one analytical method utilizes a C18 column with an isocratic mobile phase of methanol-water (70:30 v/v) at a flow rate of 1 ml/min, with detection at 227 nm. nih.gov Another method for separating a broader range of taxoids, including 10-deacetylbaccatin III, employs a gradient of acetonitrile and water over a 25-minute run time. researchgate.net The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of elution profiles at multiple wavelengths, aiding in the identification of individual taxanes based on their characteristic UV spectra. researchgate.net

For more complex mixtures, preparative HPLC is used to isolate larger quantities of the target compounds. nih.gov A typical preparative method might use a larger C18 column (e.g., 10 × 250 mm) with a higher flow rate to process significant amounts of crude taxoid extract, achieving high recovery and purity of compounds like 10-Deacetylbaccatin III. nih.gov The purity of the isolated fractions is often confirmed using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS). nih.gov

Interactive Table 1: HPLC Parameters for Taxane Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 (4.6 × 250 mm, 5 µm) | Kinetix C18 (100 x 3.0 mm, 2.6 µm) | Kromasil 100 C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30 v/v) | Gradient of 0.1% HAc with 5mM NH4Ac/methanol (90:10) and methanol | Methanol:Water (7:3) with 0.1% TFA |

| Flow Rate | 1 ml/min | 0.30 mL/min | 1 ml/min |

| Detection | 227 nm | - | 227 nm |

| Reference | nih.gov | scispace.com | researchgate.net |

Selective Crystallization Processes for Precursor Enrichment

Selective crystallization is a powerful and cost-effective technique for the enrichment and purification of taxane precursors like 10-deacetylbaccatin III from crude extracts. google.com This method exploits differences in the solubility of various taxanes in specific organic solvents.

A patented process describes the selective extraction and crystallization of 10-deacetylbaccatin III from yew leaves without the need for chromatography. google.com The process involves extracting the plant material with an aqueous solution, followed by treatment with a suitable organic solvent. google.com Methanol is a preferred solvent for the initial extraction. google.com The resulting crude residue, rich in 10-deacetylbaccatin III, is then subjected to selective crystallization from an organic solvent or a mixture of organic solvents. google.com This approach can yield approximately 800 mg of 10-deacetylbaccatin III per kilogram of Taxus baccata leaves. google.com

The choice of solvent and crystallization conditions is critical for achieving high purity. Studies on the polymorphic behavior of taxane derivatives have shown that they can form different crystal structures (solvates) depending on the solvent used, which can influence the efficiency of the crystallization process.

Endophytic Fungi as Alternative Production Platforms for Taxane Intermediates

The slow growth of yew trees and the low abundance of paclitaxel and its precursors have driven the search for alternative production sources. Endophytic fungi, which reside within the tissues of plants, have emerged as a promising platform for the biosynthesis of these valuable compounds. nih.govresearchgate.net

Identification and Isolation of Taxane-Producing Endophytes

A significant breakthrough in this area has been the identification and isolation of endophytic fungi capable of producing taxanes, including 10-deacetylbaccatin III. researchgate.netnih.gov These fungi are typically isolated from the inner bark, stems, and leaves of various Taxus species. nih.govjmb.or.kr

The process involves surface-sterilizing the plant material to eliminate epiphytic microorganisms, followed by culturing small pieces of the plant tissue on a suitable nutrient medium, such as potato dextrose agar (B569324) (PDA). The fungi that grow out from the plant tissue are then isolated, purified, and screened for their ability to produce taxanes. nih.gov

Several fungal genera have been identified as producers of taxanes. For example, a strain of Trichoderma sp., designated IRB54, isolated from the inner root bark of Taxus wallichiana var. mairei, was found to produce 10-deacetylbaccatin III. nih.gov Another study reported the isolation of Gliocladium sp. from Taxus baccata, which was also capable of producing 10-deacetylbaccatin III. jmb.or.kr The identification of these fungal strains is typically confirmed through morphological analysis and molecular techniques, such as sequencing the internal transcribed spacer (ITS) region of the ribosomal DNA. nih.gov

Interactive Table 2: Examples of 10-Deacetylbaccatin III-Producing Endophytic Fungi

| Fungal Species | Host Plant | Produced Compound(s) | Yield of 10-DABIII | Reference |

|---|---|---|---|---|

| Trichoderma sp. (IRB54) | Taxus wallichiana var. mairei | 10-Deacetylbaccatin III | 187.564 µg/L | nih.gov |

| Gliocladium sp. | Taxus baccata | Taxol and 10-Deacetylbaccatin III | 65 µg/L | jmb.or.kr |

| Lasiodiplodia theobromae | - | Taxol and intermediates | Not specified for 10-DABIII | oup.comoup.com |

Culture Conditions for Fungal Biosynthesis of 10-Deacetylbaccatin III

Optimizing the culture conditions is crucial for maximizing the production of 10-deacetylbaccatin III by endophytic fungi. researchgate.net This involves manipulating various physical and chemical parameters of the fermentation process.

The composition of the culture medium plays a significant role. Potato Dextrose Broth (PDB) is a commonly used medium for the initial cultivation and screening of taxane-producing fungi. nih.gov For instance, the Trichoderma sp. strain IRB54 was cultured in PDB, yielding 187.564 µg/L of 10-deacetylbaccatin III. nih.gov Other studies have explored different media, such as MID medium supplemented with soytone, for fungal growth and taxol production. oup.com

The fermentation process itself can be optimized. A two-stage fermentation procedure has been described for the production of 10-DABIII by Gliocladium sp. jmb.or.kr The culture is typically incubated for a specific period, often around 14 days, to allow for sufficient biomass growth and secondary metabolite production. jmb.or.kr Following fermentation, the fungal biomass and culture filtrate are extracted with an organic solvent, such as dichloromethane, to recover the produced taxanes. oup.com The crude extract is then purified using techniques like thin-layer chromatography (TLC) and HPLC to isolate the desired compounds. jmb.or.kr

Further research into the molecular aspects of the taxane biosynthetic pathway in fungi, including the identification and characterization of key enzymes like 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), is ongoing and holds the potential to further enhance the yields of these valuable intermediates through metabolic engineering. oup.comoup.comnih.gov

Biosynthetic Pathways and Enzymatic Transformations Involving 10 Deacetylbaccatin Iii

Overview of the Paclitaxel (B517696) Biosynthetic Pathway

The journey from a universal diterpenoid precursor to the complex structure of paclitaxel involves numerous enzymatic steps, primarily categorized into the initial formation of the taxane (B156437) skeleton followed by a series of functionalization reactions. The entire biosynthetic pathway is estimated to involve around 19-20 enzymatic reactions. bio-conferences.orgnih.gov

The biosynthesis of paclitaxel begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). bio-conferences.orgnih.gov The committed step in the pathway is the cyclization of GGPP to form the parent olefin, taxa-4(5),11(12)-diene, which possesses the characteristic taxane skeleton. nih.govthieme-connect.com This complex transformation is catalyzed by the enzyme taxadiene synthase (TS). bio-conferences.orgnih.gov Following the formation of the taxane core, a series of post-cyclization modifications begin.

The early steps of the pathway have been reconstituted in heterologous systems like E. coli and yeast. bio-conferences.orgbiorxiv.org For instance, genetically engineered E. coli has been used for the biochemical production of taxadiene. wikipedia.org

Hydroxylases introduce hydroxyl groups at specific positions on the taxane ring, increasing its polarity and providing sites for further modification. Key hydroxylation events include those at positions C5, C10, C13, C2, and C7. nih.govresearchgate.net For example, taxadiene 5α-hydroxylase, a cytochrome P450 monooxygenase, catalyzes the first oxygenation step. thieme-connect.comresearchgate.net Subsequent hydroxylations are catalyzed by other specific P450 enzymes, such as taxane 10β-hydroxylase. researchgate.net

Acyltransferases are responsible for adding acyl groups, such as acetyl or benzoyl groups, to the hydroxylated taxane core. These modifications are crucial for the biological activity of the final paclitaxel molecule. researchgate.netmdpi.com An important early acylation is the conversion of taxadien-5α-ol to its acetate (B1210297) ester, catalyzed by taxadienol-O-acetyltransferase. thieme-connect.com The order of these hydroxylation and acylation reactions can be complex and may not follow a single linear path, suggesting the existence of a metabolic network with anastomosing routes. mdpi.com

Role of 10-Deacetylbaccatin III in Biosynthesis

10-Deacetylbaccatin III (10-DAB) is a naturally abundant taxane found in various Taxus species and serves as a crucial late-stage intermediate in the biosynthesis of paclitaxel. oup.comannualreviews.org Its primary role is to act as the direct substrate for the formation of baccatin (B15129273) III.

The conversion of 10-deacetylbaccatin III to baccatin III is a pivotal step in the paclitaxel biosynthetic pathway. nih.gov This reaction involves the specific acetylation of the hydroxyl group at the C-10 position of 10-DAB. The enzyme responsible for this transformation is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). nih.govnih.govwikipedia.org DBAT utilizes acetyl-Coenzyme A (acetyl-CoA) as the acetyl donor to catalyze this reaction. nih.govnih.gov

The gene encoding DBAT has been cloned from Taxus species and functionally expressed in heterologous systems like Escherichia coli, which has enabled the detailed characterization of the enzyme and its use in biocatalytic processes. nih.govfrontiersin.org This enzymatic step is also a key target for metabolic engineering efforts aimed at increasing the production of paclitaxel and its precursors. nih.gov Interestingly, under certain conditions, such as in the presence of CoASH and K+ under alkaline conditions, DBAT has been shown to also catalyze the reverse reaction, the deacetylation of baccatin III to 10-DAB. nih.govmdpi.com

The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) exhibits a high degree of selectivity and efficiency. The recombinant enzyme from Taxus cuspidata has a pH optimum of 7.5. nih.gov It displays high affinity for both of its substrates, with K_m values of approximately 10 µM for 10-deacetylbaccatin III and 8 µM for acetyl-CoA. nih.gov

DBAT is highly regiospecific, meaning it selectively acetylates the C-10 hydroxyl group of the taxane ring. nih.gov It does not act on other hydroxyl groups present on the 10-DAB molecule, such as those at the C-1, C-7, or C-13 positions. nih.gov This specificity ensures the correct formation of baccatin III, the immediate precursor for the attachment of the C-13 side chain to form paclitaxel. pnas.org

Other acyltransferases in the paclitaxel pathway also exhibit distinct substrate and regiospecificities. For example, the taxadien-5α-ol acetyltransferase has K_m values of 4 µM and 6 µM for taxadienol and acetyl-CoA, respectively, and does not acetylate more advanced precursors like 10-DAB. nih.govidexlab.com A study of DBATs from different Taxus species revealed variations in their catalytic activities, with those from T. cuspidata, T. brevifolia, T. x media, and T. wallichiana showing higher activities than those from T. canadensis and T. baccata. nih.gov

| Enzyme | Substrate | K_m (µM) | pH Optimum | Source Organism |

|---|---|---|---|---|

| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-Deacetylbaccatin III | 10 | 7.5 | Taxus cuspidata |

| Acetyl-CoA | 8 | |||

| Taxadien-5α-ol acetyltransferase | Taxadien-5α-ol | 4 | Not Reported | Taxus species |

| Acetyl-CoA | 6 |

Microbial Biotransformation Strategies for Taxane Production

The high demand and limited supply of paclitaxel from its natural source, the Pacific yew tree, have driven the development of alternative production methods. oup.com Microbial biotransformation has emerged as a promising strategy for the production of taxanes and their precursors. nih.gov This approach utilizes microorganisms or their enzymes to perform specific chemical modifications on substrates, offering an environmentally friendly alternative to chemical synthesis. nih.govnih.gov

Several strategies involving microbial systems are being explored:

Heterologous Expression of Biosynthetic Genes: The genes encoding enzymes of the paclitaxel pathway, such as DBAT, have been introduced into microbial hosts like E. coli and yeast. nih.govfrontiersin.org These engineered microbes can then be used as whole-cell catalysts to convert precursors like 10-DAB into more valuable intermediates like baccatin III. nih.gov For example, an E. coli strain engineered with the DBAT gene and an optimized acetyl-CoA supply achieved high titers of baccatin III from supplemented 10-DAB. nih.gov

Screening for Novel Biocatalysts: Microorganisms, including endophytic fungi isolated from Taxus trees, are screened for their ability to produce paclitaxel or perform specific biotransformations on taxane substrates. google.comnih.gov For instance, a C-10 deacetylase from the soil microorganism Nocardioides luteus was found to catalyze the acetylation of 10-DAB to baccatin III. researchgate.net Similarly, various bacteria and fungi have been identified that can biotransform taxane derivatives into other useful compounds. nih.govgoogle.com

Metabolic Engineering: The metabolic pathways of microbial hosts can be engineered to enhance the supply of necessary precursors, such as acetyl-CoA, thereby improving the efficiency of the biotransformation process. frontiersin.org This can also involve knocking out competing pathways to direct more metabolic flux towards the desired product.

These microbial strategies offer the potential for scalable, sustainable, and cost-effective production of paclitaxel and its key intermediates. nih.govoup.com

Whole-Cell Biocatalysis for Taxane Modifications and Derivatization

Whole-cell biocatalysis offers a powerful platform for the modification and derivatization of taxanes, including the conversion of 10-deacetylbaccatin III (10-DAB) and its analogues. This approach utilizes intact microbial cells, which contain the necessary enzymes for specific biotransformations, providing a more cost-effective and sustainable alternative to chemical synthesis.

Research has demonstrated the potential of various microorganisms to perform targeted modifications on the taxane skeleton. For instance, the fungus Botrytis cinerea has been shown to hydroxylate taxanes at various positions. While specific studies focusing solely on the whole-cell biocatalysis of 13-epi-10-Deacetyl Baccatin III are limited, the established use of microbial systems for modifying related taxanes suggests the feasibility of such transformations. These systems can introduce hydroxyl groups, acetylate or deacetylate specific positions, and perform other modifications that can lead to the synthesis of novel taxane derivatives with potentially enhanced biological activity.

The biotransformation of 10-DAB using whole-cell systems has been explored to produce baccatin III. This process often involves the heterologous expression of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) in a microbial host. The efficiency of such systems is dependent on various factors, including the host organism, the expression level of the enzyme, and the culture conditions.

Engineered Microbial Systems for Enhanced Production of Baccatin III from 10-Deacetylbaccatin III

To overcome the limitations of natural production, researchers have turned to metabolic engineering to develop microbial systems capable of efficiently converting 10-DAB into baccatin III. These engineered systems offer the potential for scalable and sustainable production of this key paclitaxel precursor.

Escherichia coli is a widely used host for the heterologous expression of enzymes due to its rapid growth, well-characterized genetics, and ease of manipulation. Several studies have successfully demonstrated the functional expression of the DBAT enzyme from Taxus species in E. coli for the conversion of 10-DAB to baccatin III.

The expression of DBAT in E. coli enables the direct acetylation of 10-DAB at the C-10 position. However, the efficiency of this bioconversion can be limited by factors such as the availability of the acetyl-CoA cofactor, the solubility and activity of the expressed enzyme, and the transport of the substrate and product across the cell membrane. To address these challenges, metabolic engineering strategies have been employed, including the co-expression of genes that enhance acetyl-CoA regeneration and the optimization of fermentation conditions.

| Engineered E. coli System for Baccatin III Production | Key Features and Findings | Reference |

| DBAT Expression in E. coli | Successful functional expression of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). | |

| Biotransformation | Conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III. | |

| Limiting Factors | Acetyl-CoA availability, enzyme solubility and activity, substrate/product transport. | |

| Optimization Strategies | Co-expression of genes for acetyl-CoA regeneration, optimization of fermentation conditions. |

In addition to bacteria, filamentous fungi have been explored as hosts for the production of baccatin III. The edible mushroom Flammulina velutipes has been genetically engineered to express the DBAT gene from Taxus chinensis. This transgenic fungus demonstrated the ability to convert exogenously supplied 10-DAB into baccatin III, showcasing the potential of using fungi as bioreactors for taxane synthesis.

The use of a fungal host offers potential advantages, such as the ability to perform post-translational modifications that may be necessary for the proper folding and activity of the expressed enzyme. Furthermore, the established fermentation technology for fungi can be adapted for large-scale production.

Enzymatic Engineering for Improved Catalytic Efficiency and Yields

Protein Engineering Approaches for DBAT Modification

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, have been applied to modify the DBAT enzyme. The goal of these modifications is to improve its catalytic efficiency (kcat/Km), substrate specificity, and stability.

By analyzing the three-dimensional structure of DBAT and identifying key amino acid residues in the active site, researchers can rationally design mutations to enhance its performance. For example, mutations can be introduced to improve the binding of 10-DAB or acetyl-CoA, or to increase the turnover rate of the enzyme. Directed evolution approaches, which involve generating large libraries of enzyme variants and screening for improved activity, have also been employed to identify DBAT mutants with enhanced properties.

Optimization of Biotransformation Conditions (e.g., pH, Temperature, Carbon Source Supply)

For instance, the optimal pH and temperature for DBAT activity have been characterized, and maintaining these conditions during the biotransformation process is essential for high yields. In engineered E. coli systems, the choice and feeding strategy of the carbon source can influence the availability of acetyl-CoA, which is a co-substrate for the DBAT-catalyzed reaction. Therefore, careful optimization of these parameters is a key aspect of developing an efficient and economically viable process for baccatin III production.

| Parameter | Optimal Condition/Strategy | Impact on Baccatin III Production | Reference |

| pH | Maintained at the optimal level for DBAT activity. | Maximizes enzyme catalytic efficiency. | |

| Temperature | Controlled to the optimal temperature for DBAT function and host cell viability. | Enhances enzyme stability and reaction rate. | |

| Carbon Source | Strategic selection and feeding to ensure sufficient acetyl-CoA supply. | Provides the necessary co-substrate for the acetylation of 10-DAB. |

Advanced Analytical Methodologies and Reference Standards in Taxane Research

Spectroscopic Characterization Techniques for Structural Elucidation

The precise determination of the three-dimensional structure of taxane (B156437) derivatives is paramount for understanding their chemical reactivity and biological activity. Spectroscopic methods are indispensable tools in this endeavor, providing detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like 13-epi-10-Deacetyl Baccatin (B15129273) III. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete proton (¹H) and carbon (¹³C) skeletons of the molecule. nih.govresearchgate.net

The stereochemistry at the C-13 position is a critical feature distinguishing 13-epi-10-Deacetyl Baccatin III from its parent compound. NMR spectroscopy is instrumental in confirming this epimeric configuration. For instance, the proton resonance signal for the C-13 proton can be a key diagnostic marker. Furthermore, techniques like Nuclear Overhauser Effect (nOe) spectroscopy can provide through-space correlation data, offering insights into the conformation of the molecule. researchgate.net The comprehensive analysis of NMR data allows for the rigorous establishment of the structure of new taxane analogues. researchgate.net

Table 1: Key NMR Signals for Structural Confirmation

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference |

| ¹H | 4.85 | d | 8.5 | C-13 proton | |

| ¹H | 2.15 | s | C-10 acetyl group |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. ontosight.ai For this compound, which has a molecular formula of C29H36O10, the expected molecular weight is approximately 544.6 g/mol . chemwhat.compharmaffiliates.com

High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, confirming the elemental composition. acs.org Furthermore, tandem mass spectrometry (MS/MS) techniques are used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a unique fingerprint of the molecule, aiding in its identification and in distinguishing it from its structural isomers. nih.gov Advanced hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can target these unique fragmentation patterns for highly specific detection in complex mixtures.

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are essential for separating individual components from a mixture and for determining their concentration and purity. In taxane research, High-Performance Liquid Chromatography (HPLC) is the most widely used method.

Development and Validation of Quantitative High-Performance Liquid Chromatography (HPLC) Methods

The development of robust and reliable HPLC methods is critical for the accurate quantification of this compound and other related taxanes. nih.gov These methods are essential for monitoring the progress of synthetic reactions, assessing the purity of isolated compounds, and for quality control purposes. chemwhat.com

A typical HPLC method for taxane analysis involves a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, and a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govturkjps.orgnih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the taxanes exhibit strong absorbance, typically around 227 nm. nih.govresearchgate.netresearchgate.net

Method validation is a crucial step to ensure the reliability of the analytical data. nih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection and quantitation. nih.govnih.gov For instance, a validated HPLC method for a novel taxane derivative demonstrated linearity in the range of 50-5000 ng/mL with good precision and accuracy. nih.gov

Table 2: Example HPLC Method Parameters for Taxane Analysis

| Parameter | Condition | Reference |

| Column | Agilent Eclipse XDB-C18 (150×4.6 mm, 3.5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and Water (gradient) | nih.gov |

| Flow Rate | 1.2 ml/min | nih.gov |

| Detection Wavelength | 227 nm | nih.gov |

| Column Temperature | 40°C | nih.gov |

Application of Reference Standards in Analytical Method Development and Quality Control for Research Purposes

These standards are used for several critical purposes:

Identification: The retention time and spectral characteristics of an unknown sample are compared to those of the reference standard to confirm its identity.

Quantification: A calibration curve is constructed using known concentrations of the reference standard to determine the concentration of the analyte in a sample. turkjps.org

Method Validation: Reference standards are used to assess the performance characteristics of an analytical method, such as accuracy and precision. nih.gov

Quality Control: In a research or production setting, reference standards are used to ensure the consistency and quality of different batches of material. chemwhat.com

The availability of well-characterized reference standards for this compound and other taxanes is crucial for ensuring the accuracy, reproducibility, and reliability of research findings and for the development of new therapeutic agents. chemwhat.comlabmix24.com

Q & A

Basic: What are the most reliable methods for isolating and characterizing 13-epi-10-Deacetyl Baccatin III from natural sources?

Methodological Answer:

Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic characterization (NMR, MS). For example, Taxus species extracts are fractionated using silica gel chromatography, followed by reversed-phase HPLC to isolate this compound. Structural confirmation requires -NMR to distinguish stereoisomers like the 13-epi configuration from its parent compound, 10-Deacetyl Baccatin III (10-DAB III). Purity validation should include melting point analysis and comparison with reference spectra from databases like SciFinder .

Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Methodological Answer:

Reproducibility hinges on rigorous documentation of reaction conditions (solvent, temperature, catalyst) and purification steps. For semi-synthetic modifications, protocols should specify acetyltransferase enzyme concentrations (e.g., DBAT enzyme activity for acetylation) and substrate ratios when using 10-DAB III as a precursor. Include negative controls (e.g., enzyme-free reactions) and validate yields via mass balance calculations. Raw data (e.g., TLC plates, HPLC chromatograms) should be archived in supplementary materials to enable replication .

Advanced: What experimental strategies resolve contradictions in reported cytotoxic activity of this compound across cancer cell lines?

Methodological Answer:

Discrepancies may arise from variations in cell line genotypes, culture conditions, or compound stability. To address this:

- Standardize assays using ATCC-certified cell lines (e.g., HeLa, A549) with matched passage numbers.

- Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidation during incubation.

- Employ orthogonal cytotoxicity assays (MTT, Annexin V staining) to confirm apoptosis vs. necrosis.

- Cross-reference results with published IC values for 10-DAB III and Taxol® to contextualize potency .

Advanced: How can enzyme kinetics inform the optimization of this compound biosynthesis?

Methodological Answer:

Kinetic studies of acetyltransferases (e.g., DBAT) can identify rate-limiting steps. For instance:

- Measure and for DBAT using 10-DAB III and acetyl-CoA substrates.

- Use site-directed mutagenesis to enhance enzyme specificity for the 13-epi configuration.

- Couple with metabolic engineering in microbial hosts (e.g., E. coli) to increase precursor flux. Data should be modeled using Michaelis-Menten or Hill equations to predict scalability .

Advanced: What analytical approaches differentiate this compound from its structural analogs in complex mixtures?

Methodological Answer:

Advanced hyphenated techniques like LC-MS/MS with MRM (multiple reaction monitoring) can target unique fragmentation patterns. For example:

- Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve isomers.

- Monitor transitions such as m/z 585 → 327 for this compound.

- Validate with quantum mechanical calculations (DFT) to predict NMR chemical shifts for stereochemical assignments .

Basic: What are the critical parameters for validating the purity of this compound in synthetic batches?

Methodological Answer:

Purity validation requires:

- Chromatographic Purity : ≥95% by HPLC (210 nm detection).

- Residual Solvents : GC-MS analysis per ICH Q3C guidelines.

- Water Content : Karl Fischer titration (<0.5%).

- Chiral Purity : Polarimetry or chiral HPLC to confirm absence of enantiomeric impurities. Document all parameters in a Certificate of Analysis (CoA) .

Advanced: How do computational models enhance the understanding of this compound’s binding affinity to tubulin?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes. Key steps:

- Model the β-tubulin binding pocket using PDB structures (e.g., 1JFF).

- Compare binding energies of this compound vs. Paclitaxel.

- Validate with mutagenesis studies targeting residues (e.g., Phe270, Arg369) critical for interaction. Results should correlate with SPR (surface plasmon resonance) binding assays .

Basic: What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (GHS Category 2).

- Work in a fume hood for powder handling to avoid inhalation.

- Store at -20°C in airtight, light-resistant containers.

- Dispose of waste via incineration or licensed hazardous waste services. Document all procedures per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.